

JPC0323: A Technical Overview of Off-Target Effects and Safety Profile

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Compound of Interest

Compound Name: JPC0323 Oleate

Cat. No.: B10860746

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Introduction

JPC0323 is a novel, brain-penetrant positive allosteric modulator (PAM) of the serotonin 5-HT_{2C} and 5-HT_{2A} receptors.[1][2][3][4] Developed as an analog of the endogenous fatty acid amide oleamide, JPC0323 presents a promising pharmacological tool for investigating the nuanced roles of the 5-HT_{2C} and 5-HT_{2A} receptor systems in various physiological and pathological processes.[1] As with any novel therapeutic candidate, a thorough understanding of its off-target effects and overall safety profile is paramount for further development and clinical translation. This technical guide provides a comprehensive summary of the currently available data on the off-target interactions and safety assessment of JPC0323.

Off-Target Binding Profile

JPC0323 has been evaluated for its binding affinity against a broad panel of G-protein coupled receptors (GPCRs) and monoamine transporters to determine its selectivity. The primary screening was conducted through the National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP).

Summary of Off-Target Binding Data

Target	K _i (μM)	Screening Platform	Reference
Histamine H3 Receptor	5.3	NIMH PDSP	[1]
Sigma σ2 Receptor	3.6	NIMH PDSP	[1]
~50 Other GPCRs and Transporters	Negligible Displacement	NIMH PDSP	[1][2][3]

JPC0323 demonstrated a favorable selectivity profile, with negligible displacement observed at the orthosteric sites of approximately 50 other GPCRs and transporters.[1][2][3] Micromolar affinity was noted for the histamine H3 and sigma σ2 receptors.[1]

Safety Profile

Key safety-related assessments have been conducted to evaluate the potential for adverse effects, particularly concerning cardiac function.

Summary of Safety-Related Findings

Assay	Result	Implication	Reference
hERG Potassium Channel Binding	No displacement	Low risk of cardiac adverse events	[1]
5-HT2B Receptor Binding	No effect	Avoidance of 5-HT2B-mediated cardiac valvulopathy	[4]

A critical aspect of the safety profile of serotonergic drugs is their interaction with the 5-HT2B receptor, which has been linked to cardiac valvulopathy. JPC0323 does not affect the 5-HT2B receptor, mitigating this significant safety concern.[4] Furthermore, it did not show displacement at the human ether-a-go-go-related gene (hERG) potassium channel, suggesting a low potential for drug-induced QT prolongation and associated cardiac arrhythmias.[1]

Experimental Protocols

In Vitro Off-Target Screening

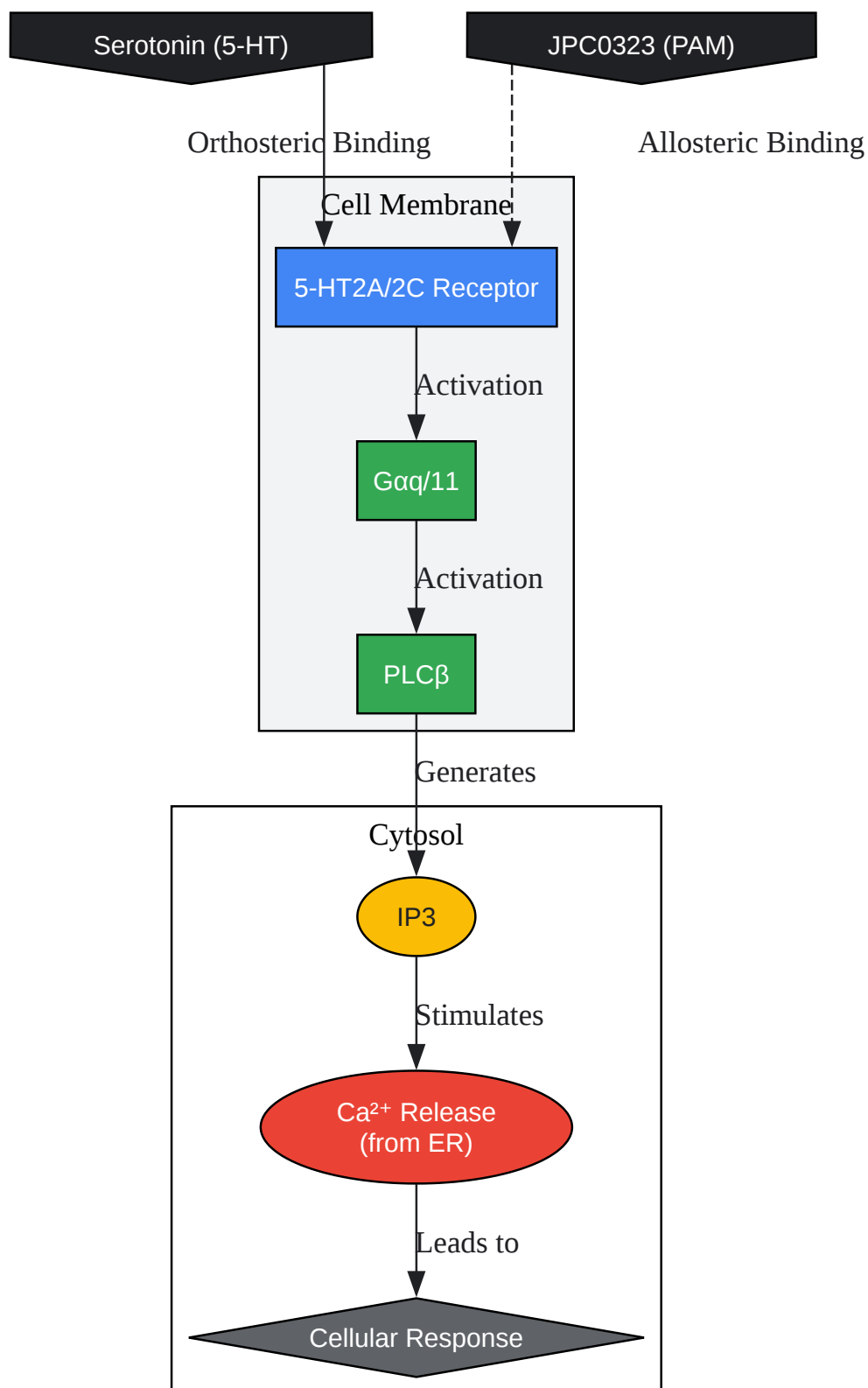
- Objective: To determine the binding affinity of JPC0323 at a wide range of CNS receptors and transporters.
- Methodology: Radioligand binding assays were performed by the NIMH Psychoactive Drug Screening Program (PDSP). A panel of approximately 50 GPCRs and monoamine transporters was utilized. The assays measure the displacement of a specific radioligand from its receptor by the test compound (JPC0323).
- Data Analysis: The inhibition constant (K_i) was calculated from the IC_{50} values obtained from the concentration-response curves.

In Vitro Functional Activity Assay

- Objective: To characterize the functional activity of JPC0323 at serotonin receptors.
- Methodology: A fluorescence-based assay was used to measure 5-HT-evoked intracellular calcium (Ca^{2+}_i) release in Chinese Hamster Ovary (CHO) cells stably transfected with the unedited (INI) isoform of the human 5-HT_{2C} receptor (h5-HT_{2C}CR-CHO) or the human 5-HT_{2A} receptor (h5-HT_{2A}AR-CHO).^[1]
- Procedure:
 - Cells were plated and grown to confluence.
 - Cells were loaded with a calcium-sensitive fluorescent dye.
 - JPC0323 (at a fixed concentration, e.g., 1 nM) was added to the cells.^[5]
 - Cells were then stimulated with varying concentrations of serotonin (5-HT).
 - The change in fluorescence, corresponding to the increase in intracellular calcium, was measured.
- Data Analysis: The potentiation of the 5-HT-induced response by JPC0323 was determined by comparing the E_{max} (maximum response) and EC_{50} (concentration of 5-HT that produces 50% of the maximal response) in the presence and absence of JPC0323.^[1]

Signaling Pathways and Experimental Workflows

5-HT_{2A/2C} Receptor Signaling Pathway



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Caption: 5-HT_{2A/2C} receptor signaling cascade initiated by serotonin and allosterically modulated by JPC0323.

Experimental Workflow for In Vitro Functional Assay



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Caption: Workflow for assessing the functional activity of JPC0323 on 5-HT_{2A/2C} receptors.

Conclusion

The available data indicate that JPC0323 is a selective positive allosteric modulator of 5-HT_{2C} and 5-HT_{2A} receptors with a promising safety profile. Its negligible affinity for a broad range of other receptors and transporters, coupled with a lack of interaction with the hERG channel and 5-HT_{2B} receptor, suggests a reduced potential for off-target-related adverse effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and long-term safety of JPC0323.

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